Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a 3,4,5-trimethoxyphenylaminoethyl ketone moiety and a methyl carbamate group. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, known for enhancing bioactivity through interactions with hydrophobic pockets in target proteins . The thiazole core contributes to metabolic stability and π-π stacking interactions, while the carbamate group may influence solubility and bioavailability.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-22-11-5-9(6-12(23-2)14(11)24-3)17-13(20)7-10-8-26-15(18-10)19-16(21)25-4/h5-6,8H,7H2,1-4H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGDGOIXNPYHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. The use of high-throughput screening and purification techniques like chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the trimethoxyphenyl moiety.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. It may inhibit enzymes or proteins critical for cell survival and proliferation, such as tubulin or heat shock proteins. The compound’s trimethoxyphenyl moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Modifications
Key structural analogs and their modifications are summarized in Table 1.
Table 1: Structural Comparison of Thiazole Derivatives with 3,4,5-Trimethoxyphenyl Moieties
Notes:
- 3,4,5-TMP : 3,4,5-Trimethoxyphenyl.
- Carbamate vs. Carboxamide: The target compound’s methyl carbamate may offer improved hydrolytic stability compared to tert-butyl carbamates , while carboxamide analogs (e.g., 4a) prioritize hydrogen-bonding interactions .
Anticancer Activity :
- Thiazole-pyrimidine hybrids (e.g., 4i, 4j) demonstrated antiproliferative effects in NCI-60 screenings, with IC₅₀ values in the micromolar range .
- Quinazoline-thiazole hybrids (e.g., 4k) showed apoptotic activity via tubulin inhibition, suggesting the 3,4,5-TMP group’s role in disrupting microtubule dynamics .
Common Routes :
- EDCI/HOBt-Mediated Coupling : Used for amide/carbamate formation in 3,4,5-TMP-thiazole derivatives (e.g., 4a, 4i) .
- Thiazole Cyclization : Condensation of thioureas with α-haloketones to form thiazole cores .
Yield Variations :
- High yields (>90%) were achieved for dihydrothiazoles (e.g., 4a, 98.7%) due to favorable steric and electronic environments .
- Lower yields (59–82%) for pyrimidine-thiazole hybrids (e.g., 4i, 4k) reflect challenges in multi-step syntheses .
Structure-Activity Relationships (SAR)
- 3,4,5-TMP Position : Para-methoxy groups enhance hydrophobic interactions, while meta-substitutions reduce activity .
- Carbamate vs. Amide : Methyl carbamates (target compound) may offer better bioavailability than bulkier tert-butyl variants .
- Hybrid Scaffolds : Pyrimidine-thiazole hybrids show enhanced DNA intercalation compared to standalone thiazoles .
Biological Activity
Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole ring and a carbamate group, which contribute to its diverse biological interactions. The compound's molecular formula is , with a molecular weight of 381.4 g/mol.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
This compound has been investigated for various biological activities:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit specific pathways involved in cancer cell proliferation. Its structural features enhance its ability to interact with biological macromolecules, making it a candidate for further research in cancer therapeutics .
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical to cancer progression and viral replication. For example, it has been tested against the SARS-CoV 3CL protease, demonstrating significant inhibitory activity .
- P-glycoprotein Modulation : Research indicates that compounds with similar thiazole structures can influence P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer cells. This compound is being studied for its potential to reverse drug resistance by modulating P-gp activity .
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
In a study examining the inhibitory effects on SARS-CoV 3CL protease, this compound was subjected to fluorometric assays. The compound demonstrated an IC50 value indicative of potent inhibition, suggesting its potential as an antiviral agent .
Case Study: Cancer Therapeutics
Another study focused on the structural modifications of thiazole derivatives revealed that compounds similar to this compound exhibited increased efficacy against drug-resistant cancer cell lines. These findings highlight the importance of structural features in enhancing biological activity .
Q & A
Q. Primary techniques :
- NMR spectroscopy : H and C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 373.1 [M+H]) and fragmentation patterns to distinguish regioisomers .
- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced tip : X-ray crystallography resolves ambiguities in stereochemistry for analogs with chiral centers .
Basic: What preliminary biological activities have been reported for this compound?
- Anticancer potential : Inhibits proliferation in HepG2 cells (IC ~10 μM) via oxidative stress-induced apoptosis .
- Enzyme inhibition : Targets kinases (e.g., EGFR) through π-stacking interactions of the trimethoxyphenyl group with hydrophobic pockets .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC 32 μg/mL) due to thiazole-mediated membrane disruption .
Advanced: How can reaction yields be optimized during the synthesis of the carbamate intermediate?
Q. Key strategies :
- Solvent selection : Supercritical CO enhances selectivity in carbamate formation by reducing side reactions (yield improvement from 57% to 75%) .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing reaction time from 24h to 6h .
- Workup optimization : Liquid-liquid extraction with ethyl acetate removes unreacted amines, while silica gel chromatography isolates the carbamate derivative (>90% purity) .
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?
Q. Structure-Activity Relationship (SAR) insights :
- Trimethoxyphenyl group : Essential for cytotoxicity; replacing methoxy groups with halogens (e.g., Cl) reduces potency by 50% due to altered hydrophobicity .
- Carbamate vs. amide : Methyl carbamate improves metabolic stability (t >4h in plasma) compared to ethyl analogs .
- Thiazole substitution : Adding electron-withdrawing groups (e.g., -NO) at the 4-position enhances kinase inhibition (K <100 nM) .
Advanced: How can contradictions in reported biological data (e.g., varying IC50_{50}50 values) be resolved?
Q. Methodological considerations :
- Assay standardization : Discrepancies in cytotoxicity (e.g., IC from 10 μM to 50 μM) arise from differences in cell lines (HepG2 vs. MCF-7) and incubation times (24h vs. 48h) .
- Solubility factors : DMSO concentration >1% artificially inflates IC due to solvent toxicity; use ≤0.5% DMSO in media .
- Data normalization : Include positive controls (e.g., doxorubicin) to calibrate inter-lab variability .
Advanced: What computational tools are recommended for elucidating the compound’s mechanism of action?
- Molecular docking (AutoDock Vina) : Predicts binding to ATP pockets in kinases (binding energy <−8 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR models : Correlate substituent electronegativity with antibacterial activity (R >0.85) to prioritize analogs .
Advanced: How should researchers address low solubility in polar solvents during formulation?
Q. Strategies :
- Prodrug design : Introduce phosphate esters at the carbamate group, increasing aqueous solubility by 10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability in vivo .
- Co-solvents : Use PEG 400/water mixtures (70:30) for in vitro assays without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
